molecular formula C13H23BO4 B2985524 2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 159087-48-6

2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2985524
CAS No.: 159087-48-6
M. Wt: 254.13
InChI Key: RKXWJFVQGZCAFJ-UHFFFAOYSA-N
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Description

The compound “2-(3,3-Diethoxyprop-1-yn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester with a propargylic ether group. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The propargylic ether group could potentially participate in various reactions involving alkynes .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a boron atom connected to two oxygen atoms and a carbon atom, forming the boronic ester. The carbon atom would be part of a propargylic ether group, which would include a triple bond and two ether groups .


Chemical Reactions Analysis

As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions . The propargylic ether group could potentially undergo reactions involving the alkyne, such as nucleophilic additions or cycloadditions .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related dioxaborolane compounds has been elucidated through X-ray diffraction, showcasing their orthorhombic lattice structure. This analysis aids in understanding the molecular geometry and potential reactivity of such compounds (Seeger & Heller, 1985).

Catalysis in Organic Synthesis

Research has demonstrated the efficacy of certain dioxaborolane derivatives in catalysis, particularly in enantioselective synthesis. These compounds participate in hydrogen atom transfer and radical-polar crossover mechanisms, contributing to the efficient synthesis of biologically active molecules with high enantioselectivity (Ebisawa et al., 2020).

Polymerization Processes

Dioxaborolane derivatives have been utilized in precision polymerization processes, such as the Suzuki-Miyaura coupling polymerization, to produce polymers with narrow molecular weight distributions and high regioregularity. This application is crucial for the development of materials with specific optical and electronic properties (Yokozawa et al., 2011).

Surface Chemistry and Tribology

The surface chemistry of similar dioxaborolane compounds on metal surfaces has been studied, revealing their potential to form protective layers that could enhance the tribological properties of materials. Such studies are important for the development of lubricants and coatings that reduce wear and friction in mechanical systems (Miller et al., 2012).

Chemical Modifications and Functionalization

Research into the chemical behavior of dioxaborolane derivatives under different conditions provides insights into their reactivity and potential for modification. This knowledge is instrumental in synthesizing new compounds with targeted functional groups for use in various chemical and pharmaceutical applications (Spencer et al., 2002).

Mechanism of Action

The mechanism of action would depend on the specific reaction. For a Suzuki-Miyaura cross-coupling, the boronic ester would typically undergo transmetallation with a palladium catalyst, followed by reductive elimination to form the coupled product .

Properties

IUPAC Name

2-(3,3-diethoxyprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BO4/c1-7-15-11(16-8-2)9-10-14-17-12(3,4)13(5,6)18-14/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXWJFVQGZCAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#CC(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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